molecular formula C8H7N3O3 B597350 2-Amino-4-methoxy-5-nitrobenzonitrile CAS No. 1269292-82-1

2-Amino-4-methoxy-5-nitrobenzonitrile

Cat. No.: B597350
CAS No.: 1269292-82-1
M. Wt: 193.162
InChI Key: LYDXIVHSGDCURB-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of amino, methoxy, nitro, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile typically involves the nitration of 2-Amino-4-methoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Halogenating agents, bases, and solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: 2-Amino-4-methoxy-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzonitrile
  • 4-Amino-2-methoxy-5-nitrobenzonitrile
  • 2-Methoxy-4-nitrobenzonitrile

Uniqueness

2-Amino-4-methoxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitro groups on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-amino-4-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXIVHSGDCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718986
Record name 2-Amino-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-82-1
Record name 2-Amino-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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